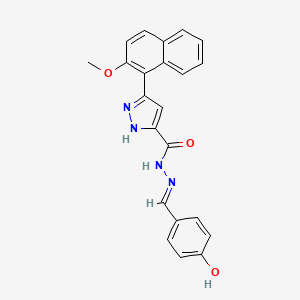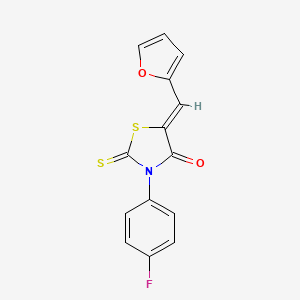
(E)-N'-(4-hydroxybenzylidene)-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N’-(4-hydroxybenzylidene)-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a pyrazole ring, a naphthalene moiety, and a benzylidene group. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(4-hydroxybenzylidene)-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 4-hydroxybenzaldehyde and 3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(E)-N’-(4-hydroxybenzylidene)-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The benzylidene group can be reduced to form a benzyl group.
Substitution: The methoxy group on the naphthalene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a benzyl derivative.
Substitution: Formation of substituted naphthalene derivatives.
科学研究应用
(E)-N’-(4-hydroxybenzylidene)-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide has been explored for various scientific research applications, including:
Chemistry: As a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Studied for its potential as a therapeutic agent in the treatment of diseases such as cancer and neurodegenerative disorders.
作用机制
The mechanism of action of (E)-N’-(4-hydroxybenzylidene)-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress.
相似化合物的比较
Similar Compounds
- (E)-N’-(4-hydroxybenzylidene)-3-(2-hydroxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide
- (E)-N’-(4-hydroxybenzylidene)-3-(2-chloronaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide
- (E)-N’-(4-hydroxybenzylidene)-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-4-carbohydrazide
Uniqueness
(E)-N’-(4-hydroxybenzylidene)-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is unique due to the specific combination of functional groups and structural features it possesses The presence of the methoxy group on the naphthalene ring and the hydroxyl group on the benzylidene moiety contribute to its distinct chemical and biological properties
属性
分子式 |
C22H18N4O3 |
|---|---|
分子量 |
386.4 g/mol |
IUPAC 名称 |
N-[(E)-(4-hydroxyphenyl)methylideneamino]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H18N4O3/c1-29-20-11-8-15-4-2-3-5-17(15)21(20)18-12-19(25-24-18)22(28)26-23-13-14-6-9-16(27)10-7-14/h2-13,27H,1H3,(H,24,25)(H,26,28)/b23-13+ |
InChI 键 |
IEHFYSHYCOPSOG-YDZHTSKRSA-N |
手性 SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)O |
规范 SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11674621.png)
![(5E)-5-[3-(benzyloxy)benzylidene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11674623.png)

![[5-(3,4-Dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](4-methylpiperidin-1-yl)methanone](/img/structure/B11674635.png)
![3-chloro-N-{3-[(1E)-1-(2-{[4-(morpholin-4-ylmethyl)phenyl]carbonyl}hydrazinylidene)ethyl]phenyl}benzamide](/img/structure/B11674637.png)


![3-(1,2-dihydroacenaphthylen-5-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11674667.png)
![6-amino-2-methyl-8-[2-(trifluoromethyl)phenyl]-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile](/img/structure/B11674669.png)
![3,4-Dimethoxy-N-(4-{naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)benzamide](/img/structure/B11674670.png)

![2-ethoxy-4-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate](/img/structure/B11674679.png)
![(2E,5Z)-2-[(2,3-dichlorophenyl)imino]-5-(3-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11674685.png)
![3-Chloro-N-[2-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-3-YL]benzamide](/img/structure/B11674686.png)
